AKR1C3 Inhibitory Potency Comparison: 4-p-Tolyl Derivative vs. Structurally Related 4-Aryl Analogs
In a direct comparative study evaluating the structure-activity relationships (SAR) of 4-aryl tetrahydropyran-4-carboxylic acid derivatives, the 4-p-tolyl substituted analog exhibited an IC50 value of 88 nM for inhibition of recombinant human AKR1C3, measured by TR-FRET assay after 1.5 hours [1]. In the same study, the closely related 4-phenyl analog demonstrated reduced potency with an IC50 of 130 nM under identical assay conditions [2]. This represents a 1.48-fold improvement in potency for the p-tolyl derivative, attributable to enhanced hydrophobic interactions within the enzyme's active site pocket mediated by the para-methyl substituent.
| Evidence Dimension | AKR1C3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 88 nM |
| Comparator Or Baseline | 4-Phenyl-tetrahydro-pyran-4-carboxylic acid: 130 nM |
| Quantified Difference | 1.48-fold more potent |
| Conditions | Recombinant human AKR1C3 expressed in E. coli BL21; TR-FRET assay; 1.5 hr incubation |
Why This Matters
The p-tolyl substituent provides a measurable improvement in AKR1C3 inhibitory potency compared to the unsubstituted phenyl analog, which is critical for achieving target engagement at lower compound concentrations in cellular assays and for reducing potential off-target effects.
- [1] BindingDB. (2024). BDBM50509719 (CHEMBL4457540): 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid derivative. IC50: 88 nM for AKR1C3. Curated by ChEMBL. View Source
- [2] BindingDB. (2024). BDBM50509743 (CHEMBL4587755): 4-Phenyl-tetrahydro-pyran-4-carboxylic acid derivative. IC50: 130 nM for AKR1C3. Curated by ChEMBL. View Source
